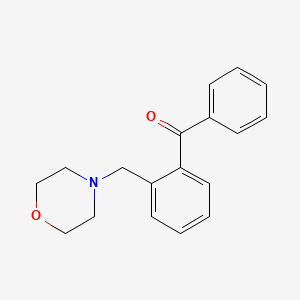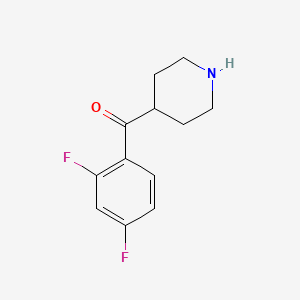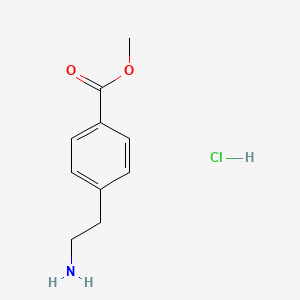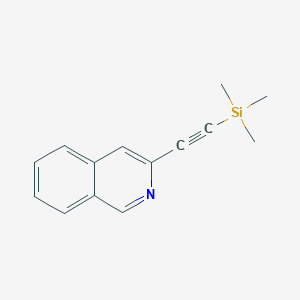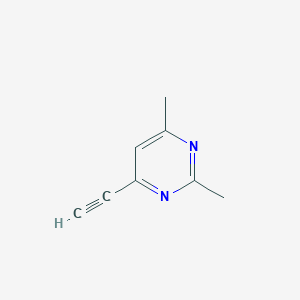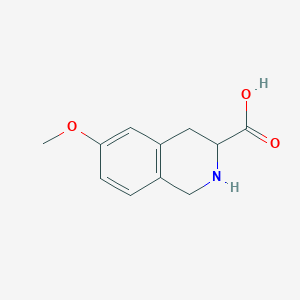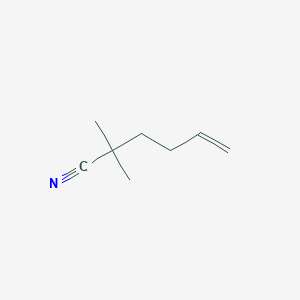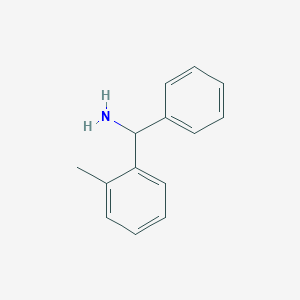
1-(2-Methylphenyl)-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Methylphenyl)-1-phenylmethanamine” is an amine derivative with two phenyl groups attached to the same carbon atom, one of which is a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenyl)-1-phenylmethanamine” would likely feature a central carbon atom bonded to a hydrogen atom, an amine group (-NH2), and two phenyl rings, one of which has a methyl group attached to the second carbon .Chemical Reactions Analysis
While specific reactions involving “1-(2-Methylphenyl)-1-phenylmethanamine” are not available, similar compounds often undergo reactions typical of amines and aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds : The synthesis of compounds related to 1-(2-Methylphenyl)-1-phenylmethanamine has been a focus area, leading to the development of new chemicals with unique properties. For instance, Shimoga et al. (2018) synthesized a compound by reacting p-Toluic hydrazide and glycine, characterizing it using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Photocatalytic Applications : The role of similar compounds in photocatalytic processes has been investigated. Connell et al. (2019) discovered a tandem catalytic process using [Ir(ppy)2(dtb-bpy)]+ photocatalyst for reducing energy-demanding substrates, which included the formation of highly reducing species through a novel mechanism (Connell et al., 2019).
Ligand Design in Metal Complexes : Canary et al. (1998) described the synthesis of ligands similar to 1-(2-Methylphenyl)-1-phenylmethanamine. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, showcasing potential applications in coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).
Chemical Reactions and Catalysis : Ribeiro et al. (2014) studied aza-Michael reactions involving 1-phenylmethanamine, highlighting its role in catalysis and reaction mechanisms. This research provided insights into the chemical behavior of these compounds under various conditions (Ribeiro, Uliana, Brocksom, & Porto, 2014).
Fluorogenic Reagents for Catecholamines : Umegae et al. (1988) explored 1,2-diarylethylenediamines, including compounds similar to 1-(2-Methylphenyl)-1-phenylmethanamine, as highly sensitive fluorogenic reagents for catecholamines, indicating their potential in biochemical assays (Umegae, Nohta, & Ohkura, 1988).
Novel Sigma Receptor Ligands : Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines for their biological profile, focusing on their affinity for sigma receptors. This research opens avenues in pharmacology and biochemistry for similar compounds (Prezzavento, Campisi, Ronsisvalle, Li Volti, Marrazzo, Bramanti, Cannavò, Vanella, Cagnotto, Mennini, Ientile, & Ronsisvalle, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylphenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLNARHIRUKNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570508 |
Source


|
| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1-phenylmethanamine | |
CAS RN |
2936-62-1 |
Source


|
| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

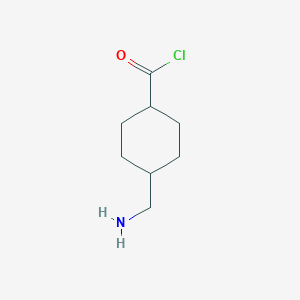
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
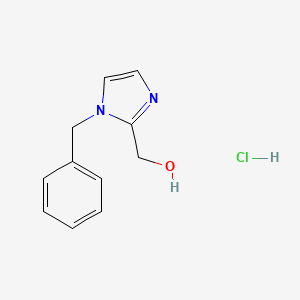

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

